5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZVJNMJAWJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process:
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Formation of the 2,3-Dihydrobenzofuran-5-yl Sulfonyl Intermediate
Starting Materials: 2,3-Dihydrobenzofuran and a sulfonyl chloride derivative.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
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Cycloaddition to Form the Bicyclic Structure
Starting Materials: The sulfonyl intermediate and a suitable azabicyclo[2.2.1]heptane precursor.
Reaction Conditions: This step often involves a Diels-Alder reaction or a similar cycloaddition process under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
Anticancer Activity : Preliminary studies have shown that it may inhibit the growth of cancer cells, particularly in leukemia models, by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action : The mechanism involves interactions with molecular targets such as enzymes and receptors, where the sulfonyl group enhances binding affinity through strong interactions with active sites.
Chemical Synthesis
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The sulfonyl group can be oxidized under specific conditions.
- Reduction : The compound can be reduced to modify the sulfonyl group or other functional groups.
- Substitution Reactions : The bicyclic structure allows for substitution reactions at the sulfonyl group.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant cytotoxic effects against human cancer cell lines (e.g., HL-60 leukemia cells) .
Antimicrobial Efficacy
Research in Antimicrobial Agents and Chemotherapy highlighted that sulfonyl-containing bicyclic compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism by which 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a versatile platform for drug discovery. Below is a comparative analysis of structurally related compounds:
Structural and Functional Analogues
Physicochemical Properties
- oxalate salts .
- Solubility : Oxalate salts offer higher aqueous solubility (>50 mg/mL predicted) compared to neutral analogs .
Biological Activity
The compound 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel structure with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a bicyclic structure that incorporates both oxabicyclo and sulfonyl functionalities, which are known to influence biological activity. The synthesis of the bicyclic framework has been optimized through various methods, including the use of trans-4-hydroxy-L-proline as a precursor, leading to improved yields and purity in laboratory settings .
The biological activity of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that similar benzofuran derivatives exhibit selective agonistic properties towards CB2 receptors, which are predominantly expressed in immune tissues . This selectivity is crucial as it minimizes central nervous system side effects typically associated with CB1 receptor activation.
Pharmacological Profile
Studies have shown that compounds with similar scaffolds can effectively modulate pain responses in animal models of neuropathic pain without affecting locomotor activity . The pharmacological evaluation of these compounds reveals their potential as analgesics, particularly in inflammatory conditions.
In Vivo Studies
- Neuropathic Pain Models : In studies involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, compounds structurally related to 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane demonstrated significant antiallodynic effects. These effects were selectively antagonized by CB2 receptor antagonists, confirming the role of CB2 in mediating pain relief .
- Inflammatory Pain Models : Another study highlighted the efficacy of these compounds in reducing pain in models of inflammatory pain, suggesting a broader therapeutic application beyond neuropathic conditions .
Data Tables
| Compound | IC50 (µM) | Target Receptor | Effect |
|---|---|---|---|
| Compound 1 | 15.1 | CB2 | Antinociceptive |
| Compound 3 | 3.0 | CB1/CB2 | Analgesic |
| Compound 4 | N/A | Peripheral System | Reduced pain response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
